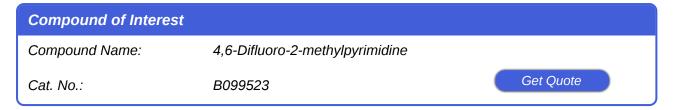


Application Note: Spectroscopic Characterization of 4,6-Difluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of **4,6-Difluoro-2-methylpyrimidine** (CAS No: 18382-80-4), a key building block in medicinal chemistry and materials science. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹9F), Fourier-Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Expected spectral data are summarized in tabular format to serve as a reference for structure confirmation and purity assessment. This guide is intended to assist researchers in obtaining reliable and reproducible analytical data for this compound.

Molecular Information

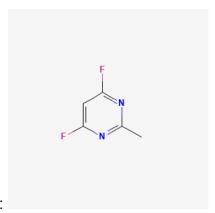
• Compound Name: 4,6-Difluoro-2-methylpyrimidine

• CAS Number: 18382-80-4

Molecular Formula: C₅H₄F₂N₂[1]

Molecular Weight: 130.10 g/mol [1]





• Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **4,6-Difluoro-2-methylpyrimidine**. These values are based on typical chemical shifts and fragmentation patterns for fluorinated pyrimidine structures.

Table 1: Expected NMR Spectroscopic Data (Solvent: CDCl₃, TMS as standard)

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	~ 2.65	t	⁵ J(H,F) ≈ 0.5 Hz	-СН₃
~ 6.80	t	³ J(H,F) ≈ 2.0 Hz	H-5	
13 C	~ 23.0	q	¹J(C,H) ≈ 128 Hz	-СН₃
~ 105.0	t	² J(C,F) ≈ 25 Hz	C-5	_
~ 164.0	t	³ J(C,F) ≈ 5 Hz	C-2	
~ 168.0	d	¹J(C,F) ≈ 260 Hz	C-4, C-6	
¹⁹ F	~ -70.0	q	⁵ J(F,H) ≈ 0.5 Hz	F-4, F-6

Table 2: Expected Mass Spectrometry Data (Electron Ionization)



m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
103	~ 40	[M - HCN]+
84	~ 20	[M - HCN - F]+
57	~ 60	[C₃H₃N] ⁺ or other fragments

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment
~ 3080	Weak	C-H Stretch	Aromatic C-H
~ 2960	Weak	C-H Stretch	Methyl C-H
~ 1610, 1580	Strong	C=N, C=C Stretch	Pyrimidine ring
~ 1350	Strong	C-F Stretch	Asymmetric
~ 1200	Strong	C-F Stretch	Symmetric
~ 850	Medium	C-H Bend	Out-of-plane

Table 4: Expected UV-Vis Spectroscopic Data (Solvent: Ethanol)

λ _{max} (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Transition
~ 210	~ 7,500	$\pi \to \pi$
~ 265	~ 4,000	π → π

Experimental Workflows and Protocols

The following diagrams and protocols detail the standardized procedures for the complete spectroscopic characterization of **4,6-Difluoro-2-methylpyrimidine**.



Sample Preparation 4,6-Difluoro-2-methylpyrimidine (Solid/Liquid) repare dilute solution Dissolve ~10 mg Prepare thin solid film in UV-grade Ethanol on NaCl plate or KBr pellet with TMS (e.g., Dichloromethane) **Data Acquisition** UV-Vis Spectrum FT-IR Spectrum GC-MS Analysis Spectra Acquisition (4000-400 cm⁻¹) (200-400 nm) Data Analysis Process & Interpret **Identify Functional Determine Molecular Ion** Identify \(\lambda_{max}\) Chemical Shifts, **Group Frequencies** & Fragmentation Pattern & Molar Absorptivity Couplings

Experimental Workflow for Spectroscopic Characterization

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Caption: Overall experimental workflow from sample preparation to data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of the atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.[2][3]

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4,6-Difluoro-2-methylpyrimidine**.



- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- o Add a small amount of Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C NMR (δ = 0.00 ppm).[4] For 19 F NMR, CFCl 3 is the standard reference (δ = 0.00 ppm), though spectra are often referenced externally or to a secondary standard.[5]
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
- Instrument Parameters (500 MHz Spectrometer):
 - o ¹H NMR:
 - Spectral Width: 16 ppm
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
 - o 13C NMR:
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 (or more, as needed for signal-to-noise)
 - Mode: Proton-decoupled
 - 19F NMR:
 - Spectral Width: ~200 ppm
 - Acquisition Time: ~1 second



Relaxation Delay: 2 seconds

Number of Scans: 64

Mode: Proton-decoupled

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm.
 - Integrate the peaks in the ¹H spectrum.
 - Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the corresponding nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]

- Sample Preparation (Thin Solid Film Method):[7][8]
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.
 - Dissolve a small amount (1-2 mg) of 4,6-Difluoro-2-methylpyrimidine in a few drops of a
 volatile solvent like dichloromethane or acetone.
 - Apply one or two drops of the solution to the surface of one salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.



- If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the
 plate and use a more dilute solution. If peaks are too weak, add another drop of the
 solution and re-dry.[7][8]
- Instrument Parameters:

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

Resolution: 4 cm⁻¹

o Number of Scans: 16

Mode: Transmittance

- Data Acquisition and Processing:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film into the spectrometer's sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio it against the background.
 - Identify and label the wavenumbers of significant absorption bands. Compare these to the expected values for aromatic, methyl, and C-F bonds.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry to identify them based on their mass-to-charge ratio and fragmentation pattern. [10][11][12]

- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.



- Instrument Parameters (Typical):
 - Gas Chromatograph (GC):
 - Injection Volume: 1 μL
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.[13]
 - Quadrupole Temperature: 150 °C.[13]
 - Mass Range: 40-400 amu.
 - Solvent Delay: ~3-4 minutes to prevent filament damage from the solvent peak.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to determine the retention time of the compound.
 - Analyze the mass spectrum corresponding to the compound's peak.
 - Identify the molecular ion peak [M]⁺ to confirm the molecular weight.
 - Interpret the major fragment ions to support the proposed structure.



Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

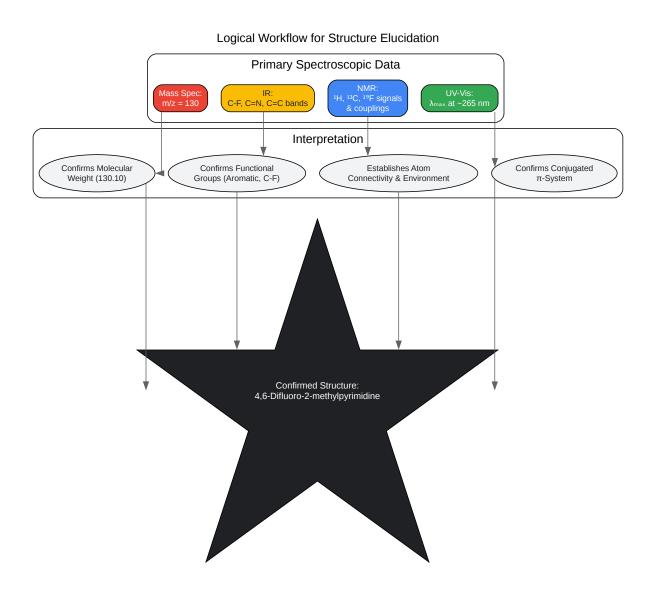
UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly useful for compounds with conjugated π -systems like aromatic rings.[14][15][16]

- Sample Preparation:
 - Prepare a stock solution of 4,6-Difluoro-2-methylpyrimidine in a UV-grade solvent (e.g., ethanol or acetonitrile) with a known concentration (e.g., 10⁻³ M).
 - From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 1.0 AU).[17]
- Instrument Parameters:
 - Wavelength Range: 200 400 nm.
 - Scan Speed: Medium.
 - Cuvette: 1 cm path length quartz cuvette.
- Data Acquisition and Processing:
 - Fill a reference cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).[17][18]
 - Fill the sample cuvette with the prepared solution and record the absorbance spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - o If quantitative analysis is needed, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance at λ_{max} , b is the path length (1 cm), and c is the molar concentration.[17]

Data Integration for Structural Confirmation

No single technique provides a complete structural picture. The data from all methods must be integrated to provide unambiguous confirmation.





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Caption: Integration of data from multiple spectroscopic techniques for structure confirmation.



By following these protocols and workflows, researchers can confidently characterize the structure and purity of **4,6-Difluoro-2-methylpyrimidine**, ensuring the quality of the material for subsequent applications in research and development.

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